1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine
Description
1-(2-Methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine is a piperazine derivative featuring a tetrahydropyran (oxane) ring substituted with a 4-methoxyphenyl group and a carbonyl linker.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)oxan-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-28-20-9-7-19(8-10-20)24(11-17-30-18-12-24)23(27)26-15-13-25(14-16-26)21-5-3-4-6-22(21)29-2/h3-10H,11-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRGRFLODHMJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of 2-methoxyphenylamine with a suitable carbonyl compound to form the piperazine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The methoxy groups can be oxidized to hydroxyl groups under certain conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of hydroxylated carbonyl compounds.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
This compound has garnered interest in various fields due to its unique structure and properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a ligand in biological studies to understand receptor interactions.
Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine exerts its effects involves interactions with molecular targets such as receptors or enzymes. The methoxy groups enhance the compound's ability to penetrate biological membranes, while the piperazine ring interacts with specific binding sites. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dopamine D2 Receptor Ligands
- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine: This compound, synthesized via reductive amination, demonstrated the highest dopamine D2 receptor affinity (Ki = 12 nM) among a series of 16 derivatives. Docking studies revealed that the nitrobenzyl group enhances hydrophobic interactions with the receptor’s orthosteric site, while the methoxyphenyl moiety stabilizes binding through π-π stacking .
Serotonin 5-HT1A Antagonists
- p-MPPI and p-MPPF :
These arylpiperazine derivatives act as competitive 5-HT1A antagonists. p-MPPI (ID50 = 5 mg/kg) and p-MPPF (ID50 = 3 mg/kg) antagonize 8-OH-DPAT-induced hypothermia and forepaw treading in vivo. Their fluorobenzamido and iodobenzamido substituents are critical for receptor antagonism .- Comparison : The target compound’s oxane ring may sterically hinder interactions with the 5-HT1A receptor’s transmembrane helices, shifting activity toward other targets like dopamine receptors.
Antimicrobial Activity
Substituent Effects
- 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine: Used as a Posaconazole intermediate, this compound’s aminophenyl group increases solubility (melting point = 186°C) compared to purely methoxy-substituted derivatives . Comparison: The target compound’s dual methoxy groups may reduce solubility but enhance lipophilicity, favoring CNS penetration.
Data Tables
Table 1: Comparative Receptor Affinities of Piperazine Derivatives
Table 2: Antimicrobial Activity of Selected Piperazines
Biological Activity
1-(2-Methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of the compound has been studied in various contexts, particularly in relation to its effects on neurotransmitter systems and potential therapeutic applications.
Antidepressant Activity
Research indicates that derivatives of piperazine, including this compound, exhibit antidepressant-like effects. The mechanism is thought to involve modulation of serotonin and norepinephrine levels in the brain, contributing to mood regulation .
Anticonvulsant Properties
Studies have shown that piperazine derivatives can possess anticonvulsant properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness in reducing seizure activity in animal models .
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is another notable biological activity. Piperazine derivatives have been shown to bind effectively at the active site of AChE, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. The methoxy groups enhance lipophilicity and facilitate receptor binding, while the piperazine moiety contributes to its pharmacological profile.
Case Studies
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other piperazine derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar piperazine structure | Moderate AChE inhibition |
| Compound B | Different substituents on piperazine | High antidepressant activity |
| This compound | Unique methoxy substitution pattern | Strong AChE inhibition and antidepressant effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
